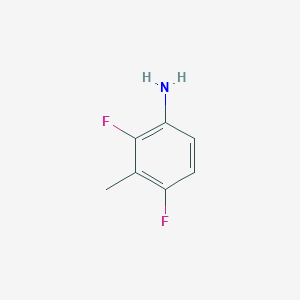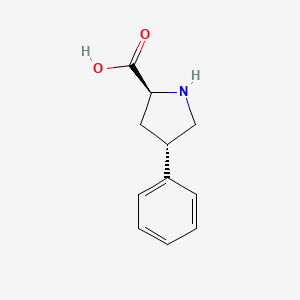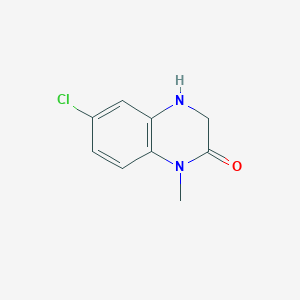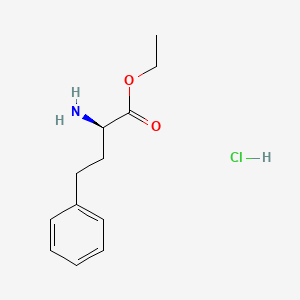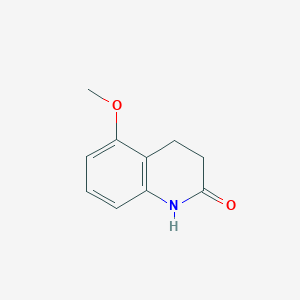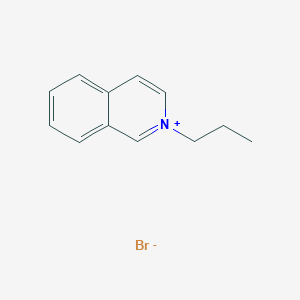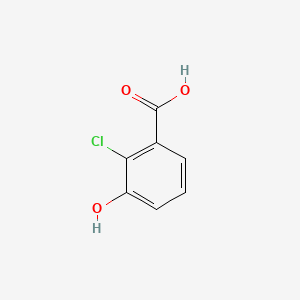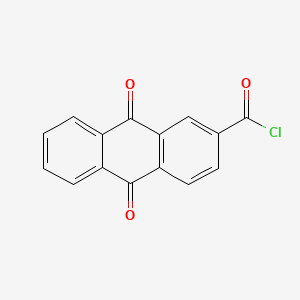
蒽醌-2-酰氯
描述
Anthraquinone-2-carbonyl Chloride is a chemical compound that has been utilized as a derivatization reagent for alcohols to impart electron affinity and aid in transport via a particle beam liquid chromatography-mass spectrometry (LC/MS) interface .
Synthesis Analysis
Anthraquinone-2-carbonyl Chloride is used as a derivatization reagent for amines and then using the unique property of the quinones’ moiety to generate reactive oxygen species (ROS) in response to UV irradiation .Molecular Structure Analysis
The molecular formula of Anthraquinone-2-carbonyl Chloride is C15H7ClO3. It has a molecular weight of 270.66 g/mol . The IUPAC name is 9,10-dioxoanthracene-2-carbonyl chloride .Chemical Reactions Analysis
Anthraquinone-2-carbonyl Chloride has been used as a derivatization reagent for amines. The anthraquinone-tagged amines are separated and then UV-irradiated when they pass through a photoreactor to generate ROS from the quinone moiety of the derivative .Physical And Chemical Properties Analysis
Anthraquinone-2-carbonyl Chloride is a solid at 20 degrees Celsius. It has a topological polar surface area of 51.2 Ų. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .科学研究应用
1. 醇类的衍生化试剂
蒽醌-2-酰氯已被用作醇类的衍生化试剂,增强了电子亲和力,并有助于通过液相色谱-质谱联用界面进行传输。这有助于各种化合物的灵敏检测和分析 (Simpson 等,1995).
2. 伏安法中的修饰电极
蒽醌聚合物已被制备并吸附在电极上用于水溶液中的伏安分析,表明其在电分析化学中具有广泛的应用 (Degrand 和 Miller,1981).
3. 二元溶剂混合物中的溶剂分解
对蒽醌-2-酰氯在二元溶剂混合物中的溶剂分解的研究有助于了解其在不同条件下的化学行为和反应性 (Lee 等,1985).
4. 分子网络和表面化学
研究蒽醌分子自组装在 Cu(111) 表面上形成大面积的二维网络,揭示了其在先进分子薄膜制备中的潜力 (Pawin 等,2006).
5. 光物理检测机制
蒽醌衍生物已被用于检测溶液中的离子,展示了一种涉及激发态反转以检测金属的新方法 (Kadarkaraisamy 和 Sykes,2006).
6. 铅离子选择性电极
蒽醌衍生物已被表征为 PVC 膜电极中铅离子载体的能力,表明其在选择性离子检测中的效用 (Tavakkoli 等,1998).
7. 配位化学应用
蒽醌在配位化学中的广泛应用,包括自组装体系、配位聚合物和金属有机框架,凸显了其多方面的应用 (Langdon-Jones 和 Pope,2014).
8. 分析化学中的化学发光
蒽醌-2-酰氯已用作基于化学发光的 HPLC 分析中的衍生化剂,为分析化学提供了新的可能性 (岸川等,2023).
未来方向
属性
IUPAC Name |
9,10-dioxoanthracene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)8-5-6-11-12(7-8)14(18)10-4-2-1-3-9(10)13(11)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNWQJOASAMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567134 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthraquinone-2-carbonyl Chloride | |
CAS RN |
6470-87-7 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthraquinone-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

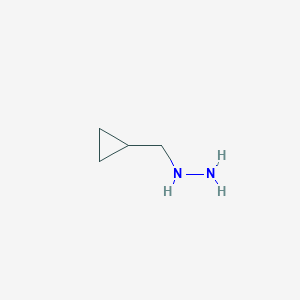
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
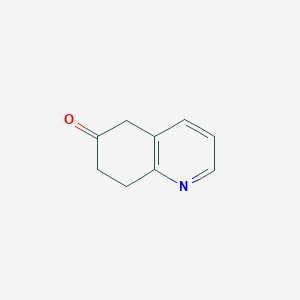
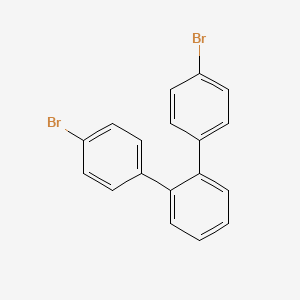
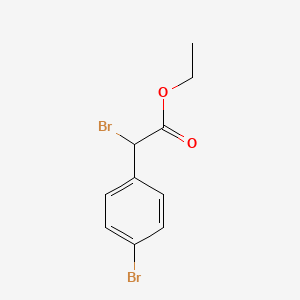

![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)
